molecular formula C13H20Se B14298655 Benzene, [(hexylseleno)methyl]- CAS No. 124946-51-6

Benzene, [(hexylseleno)methyl]-

Cat. No.: B14298655
CAS No.: 124946-51-6
M. Wt: 255.27 g/mol
InChI Key: WHSYDFGWNYYOIL-UHFFFAOYSA-N
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Description

Benzene, [(hexylseleno)methyl]- is an organic compound featuring a benzene ring substituted with a hexylseleno group This compound is part of the broader class of organoselenium compounds, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(hexylseleno)methyl]- typically involves the introduction of a hexylseleno group to a benzene ring. One common method is the nucleophilic substitution reaction where a hexylseleno group is introduced to a benzyl halide derivative. The reaction can be carried out under mild conditions using a selenium nucleophile and an appropriate solvent.

Industrial Production Methods: Industrial production of Benzene, [(hexylseleno)methyl]- may involve more scalable processes such as catalytic selenation of benzyl derivatives. The use of catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: Benzene, [(hexylseleno)methyl]- can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.

    Reduction: Reduction of the compound can yield selenide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the hexylseleno group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Depending on the substituent introduced, various functionalized benzene derivatives can be obtained.

Scientific Research Applications

Benzene, [(hexylseleno)methyl]- has several applications in scientific research:

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoselenium compounds.

Mechanism of Action

The mechanism of action of Benzene, [(hexylseleno)methyl]- involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound may target specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Benzene, [(methylseleno)methyl]-
  • Benzene, [(ethylseleno)methyl]-
  • Benzene, [(propylseleno)methyl]-

Comparison: Benzene, [(hexylseleno)methyl]- is unique due to the length of the hexyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter alkylseleno derivatives. The hexyl chain may enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological systems.

Properties

CAS No.

124946-51-6

Molecular Formula

C13H20Se

Molecular Weight

255.27 g/mol

IUPAC Name

hexylselanylmethylbenzene

InChI

InChI=1S/C13H20Se/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

WHSYDFGWNYYOIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Se]CC1=CC=CC=C1

Origin of Product

United States

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